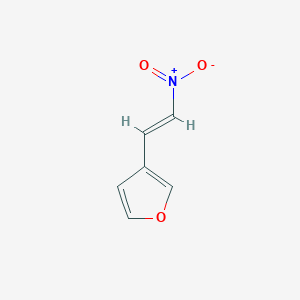

(E)-3-(2-nitrovinyl)furan

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(E)-2-nitroethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXKFWNFUMXOD-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878873 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53916-74-8 | |

| Record name | 3-(B-NITROVINYL)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of E 3 2 Nitrovinyl Furan

Nucleophilic Conjugate (Michael) Addition Reactions

The electrophilic nature of the β-carbon in the nitrovinyl moiety of (E)-3-(2-nitrovinyl)furan makes it an excellent Michael acceptor. This reactivity is central to its utility in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective construction of complex molecules from simple precursors. mdpi.com In the context of Michael additions to nitroalkenes, small chiral organic molecules are used to catalyze the reaction, inducing high levels of enantioselectivity. A prominent strategy involves the use of bifunctional organocatalysts, such as those derived from thiourea (B124793), which can activate both the nucleophile and the electrophile simultaneously. mdpi.com

For instance, an (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst has been successfully applied to the asymmetric Michael addition of cycloketones to various nitroalkenes, including a 2-furyl derivative. mdpi.com In this system, the primary amine of the catalyst condenses with the ketone to form a nucleophilic enamine. Concurrently, the thiourea moiety activates the nitroalkene via double hydrogen bonding with the nitro group. This dual activation facilitates the 1,4-addition of the enamine to the nitroalkene, leading to the formation of the chiral product with significant stereocontrol. mdpi.com Research has shown that this method can produce the desired adducts in high yields and with good enantioselectivity. mdpi.com

Table 1: Asymmetric Michael Addition of Cyclohexanone to a Furyl Nitroalkene Using a Thiourea Catalyst mdpi.com

| Entry | Nitroalkene Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | trans-β-nitrostyrene | 85 | 92:8 | 89 |

| 2 | 2-Furyl derivative | 90 | 90:10 | 85 |

Reaction performed using an (R, R)-DPEN-based thiourea catalyst in the presence of 4-nitrophenol (B140041) in a water/brine solvent system.

The Michael addition to nitroalkenes like this compound is versatile, accommodating a wide range of carbon and heteroatom nucleophiles. mdpi.com The development of methodologies for these reactions focuses on expanding the variety of substrates that can be used effectively. nih.gov

Commonly employed carbon nucleophiles include:

Aldehydes and Ketones: These are frequently used via enamine or enolate intermediates, catalyzed by chiral amines or other organocatalysts. mdpi.commdpi.com The addition of aldehydes, for example, leads to the formation of valuable γ-nitroaldehydes. mdpi.com

Activated Methylene (B1212753) Compounds: Nucleophiles such as malonates, β-ketoesters, and malononitrile (B47326) are effective donors in Michael additions to nitroolefins. mdpi.com Organocatalysts derived from quinine (B1679958) or chiral thioureas have been shown to promote these reactions with high efficiency and stereoselectivity. mdpi.com

Butenolides: Furan-2(3H)-one (a butenolide) has been utilized as a nucleophile in Michael additions to nitroalkenes. researchgate.net This reaction can proceed diastereoselectively under mild conditions, often using simple catalysts like DMAP in aqueous solvent systems. researchgate.net

The generality of the reaction allows for the synthesis of highly functionalized products, which can be further transformed into other valuable compounds. The nitro group in the resulting adducts serves as a versatile handle for subsequent manipulations. nih.gov

The outcome of Michael addition reactions can be significantly influenced by the chosen reaction conditions, including the solvent and the method of energy input.

Solvent Effects: The choice of solvent can affect reaction rates, yields, and stereoselectivity. In a dinuclear zinc-catalyzed Michael addition of 2(5H)-furanone to a nitroalkene, switching the solvent from CH₂Cl₂ to toluene (B28343) was found to increase the reaction speed while maintaining similar yield and enantioselectivity. nih.gov Furthermore, lowering the concentration of the nitroalkene in toluene (dilution) had a beneficial impact on the diastereoselectivity, increasing it from 10:1 to 17:1 dr. nih.gov The polarity of the solvent is a critical factor; in general, increasing solvent polarity can favor substitution reactions. cem.com

Ultrasound and Microwave Activation: These non-conventional energy sources offer alternatives to conventional heating and can lead to dramatic enhancements in reaction rates and yields, often under milder conditions. unito.it

Microwave (MW) Irradiation: Microwaves directly heat the reaction mixture through interaction with polar molecules, leading to a rapid rise in temperature. cem.comfccollege.ac.in This technique has been successfully used in the synthesis of nitroolefins via the Henry reaction, often reducing reaction times from hours to minutes and proceeding in the absence of a solvent. researchgate.net The rapid heating can significantly accelerate the rate of Michael additions. fccollege.ac.in

Ultrasound (US) Irradiation: Sonochemistry utilizes acoustic cavitation to enhance chemical reactivity. unito.it The formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature spots, which can promote reactions. Ultrasound has been shown to increase the yield of nitroalcohols in Henry reactions and can be an effective tool for promoting multi-component condensation reactions. researchgate.netnih.gov This energy-efficient method often allows reactions to proceed at room temperature. fccollege.ac.in

This compound can participate in cascade or domino reactions, where an initial Michael addition triggers subsequent transformations in a single pot. These processes are highly efficient for building molecular complexity. A common strategy involves an initial intermolecular Michael addition followed by an intramolecular cyclization or another bond-forming event. nih.gov

For example, a proposed mechanism for the formation of chiral chroman-fused pyrrolidinediones involves an initial Michael addition of a hydroxymaleimide to a 2-hydroxynitrostyrene. nih.gov This is followed by an intramolecular hemiketalization, all orchestrated by a bifunctional squaramide catalyst. The catalyst works in a dual-activation mode, using hydrogen bonding to orient both the nucleophile and the electrophile to ensure high stereoselectivity. nih.gov Although the specific substrate is not this compound, this illustrates the potential for the nitroalkene moiety to engage in such cascade sequences. If the nucleophile contains a suitably positioned functional group, an intramolecular Michael addition can occur, leading to the formation of cyclic structures.

Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. youtube.com In this context, the furan (B31954) ring of this compound can act as the 4π-electron diene component. However, the reactivity of furan in Diels-Alder reactions is tempered by its aromatic character, making it less reactive than non-aromatic dienes like cyclopentadiene. rsc.org

The nature of the substituents on the furan ring plays a crucial role in its DA reactivity.

Electron-donating groups on the furan ring generally increase its reactivity by raising the energy of the Highest Occupied Molecular Orbital (HOMO), which facilitates the interaction with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Electron-withdrawing groups , such as the 2-nitrovinyl group in this compound, have the opposite effect. They decrease the electron density of the furan ring, lowering its HOMO energy and thus reducing its reactivity in normal-electron-demand Diels-Alder reactions. rsc.orgtudelft.nl

Consequently, the direct Diels-Alder reaction of furan derivatives bearing strong electron-withdrawing groups is often thermodynamically unfavorable. nih.gov While numerous studies have explored the DA reactions of electron-rich furans, examples involving electron-poor furans like furfural (B47365) are scarce. tudelft.nlnih.gov For a reaction to occur with this compound, a highly reactive dienophile with a low-energy LUMO would likely be required, possibly in conjunction with high pressure or Lewis acid catalysis to overcome the inherent low reactivity of the deactivated diene system. nih.govbeilstein-journals.org

[3+2] Cycloaddition Pathways and Heterocycle Formation (e.g., with azomethine ylides)

The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitro group, making it an excellent dipolarophile for [3+2] cycloaddition reactions. One of the most significant applications of this reactivity is in the synthesis of complex nitrogen-containing heterocycles through reactions with 1,3-dipoles like azomethine ylides. wikipedia.org Azomethine ylides are versatile intermediates, often generated in situ, that react with electron-deficient alkenes to afford highly substituted five-membered heterocycles such as pyrrolidines and pyrrolines. wikipedia.org

The reaction between this compound and an azomethine ylide proceeds via a concerted, though often asynchronous, [3+2] cycloaddition mechanism. wikipedia.orgnih.gov This process involves a six-electron, suprafacial addition with respect to both the dipole and the dipolarophile. wikipedia.org The interaction is typically governed by the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene. The electron-deficient nature of this compound lowers its LUMO energy, facilitating a rapid reaction.

Azomethine ylides can be generated through various methods, including the thermal or photolytic ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. wikipedia.orgnih.gov When generated from sources like isatins and α-amino acids (e.g., sarcosine), these ylides readily react with dipolarophiles like this compound to create spiro-pyrrolidine derivatives, which are valuable scaffolds in medicinal chemistry. nih.govrsc.org The reaction provides a direct and atom-economical route to constructing polycyclic systems incorporating both a furan and a pyrrolidine (B122466) ring. msu.edu

The general scheme for the reaction involves the in situ generation of the azomethine ylide, which is then trapped by this compound to form a new five-membered pyrrolidine ring. This pathway allows for the creation of multiple new stereocenters in a single step. wikipedia.orgmsu.edu

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The [3+2] cycloaddition reactions of this compound are characterized by high levels of regio- and stereoselectivity, which are crucial for the synthesis of specific isomers of the resulting heterocyclic products. wikipedia.orgosi.lv

Regioselectivity: In the reaction with azomethine ylides, the regioselectivity is dictated by the electronic properties of the reactants. researchgate.net As a conjugated nitroalkene, this compound acts as an electrophile. osi.lv The β-carbon of the vinyl group (adjacent to the furan ring) is the most electrophilic center due to the strong electron-withdrawing effect of the nitro group. The most nucleophilic center of the azomethine ylide will preferentially attack this β-carbon. researchgate.net This electronic control typically leads to the formation of a single regioisomer, specifically 4-nitro-2-(furan-3-yl)pyrrolidine derivatives. Computational studies based on Molecular Electron Density Theory (MEDT) confirm that such cycloadditions are polar processes, where the nucleophilic centers of the dipole attack the most electrophilic sites of the dipolarophile. researchgate.netnih.gov

Stereoselectivity: The stereochemical outcome of the cycloaddition can be complex, with the potential to form multiple diastereomers (endo/exo) and enantiomers.

Diastereoselectivity: The reaction can proceed through either an endo or exo transition state. The preferred pathway is often influenced by steric interactions and secondary orbital interactions between the dipole and the dipolarophile. nih.gov In many cases involving N-substituted azomethine ylides, the reaction proceeds through an exo transition state to minimize steric repulsion, leading to the formation of the corresponding exo diastereomer as the major product. nih.gov

Enantioselectivity: Achieving high enantioselectivity requires the use of chiral information, which can be introduced through a chiral auxiliary, a chiral substrate, or, most effectively, a chiral catalyst. Metal-catalyzed asymmetric [3+2] cycloadditions using complexes of silver(I), zinc(II), or copper(II) with chiral ligands have proven highly effective in controlling the facial selectivity of the approach of the azomethine ylide to the nitroalkene. msu.edu This leads to the synthesis of enantioenriched pyrrolidine derivatives.

The table below summarizes typical selectivity observed in related [3+2] cycloaddition reactions.

| Dipolarophile | Dipole Source | Catalyst/Conditions | Regioselectivity | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| Nitroalkene | Isatin + Sarcosine | Toluene, reflux | High (single isomer) | >20:1 | Not Applicable |

| Nitroalkene | α-Iminoester | AgOAc / Chiral Ligand | High (single isomer) | 95:5 | up to 98% |

| Nitroalkene | α-Iminoester | Zn(OTf)₂ / Chiral Ligand | High (single isomer) | >99:1 | up to 96% |

Other Derivatization and Transformation Strategies

Hydroxymethylation Reactions

Hydroxymethylation is a valuable transformation for introducing a hydroxymethyl (-CH₂OH) group into a molecule, often serving as a precursor for further functionalization. For a substrate like this compound, this reaction would typically target a position activated for nucleophilic attack or an aldol-type condensation.

While direct hydroxymethylation of the nitrovinyl moiety can be complex, related furan derivatives are known to undergo hydroxymethylation. frontiersin.org For instance, furfural and its derivatives can be converted to products like 5-hydroxymethylfurfural (B1680220) (HMF) or 2,5-bis(hydroxymethyl)furan (BHMF). frontiersin.org These reactions often utilize formaldehyde (B43269) or its solid-state equivalent, paraformaldehyde, under acidic or basic conditions. frontiersin.orgugent.be

A plausible strategy for the derivatization of this compound could involve an initial transformation, such as reduction of the nitro group, followed by hydroxymethylation. Alternatively, a base-catalyzed aldol-type reaction between an appropriate precursor and formaldehyde could be envisioned. In such a reaction, a base would deprotonate an acidic α-carbon, which then acts as a nucleophile attacking formaldehyde. ugent.be The feasibility of such a direct reaction on the this compound backbone would depend on the relative acidity of the available protons and the stability of the intermediates.

The table below outlines general conditions for hydroxymethylation reactions on related organic substrates.

| Substrate | Reagent | Catalyst/Solvent | Temperature (°C) | Product Yield |

| Methyl Vinyl Ketone | Paraformaldehyde Slurry | Base / Water | 100 | 70-80% ugent.be |

| 2-(ethoxymethyl)furan | Formaldehyde (aq.) | HCl / 1,4-Dioxane | 30-50 | ~60% frontiersin.org |

| Furfuryl Acetate | Paraformaldehyde | H₂SO₄ / Acetic Acid | 100-120 | ~85% (total) frontiersin.org |

Trifluoromethylation and Synthesis of Fluorinated Analogues

The introduction of fluorine or trifluoromethyl (CF₃) groups into organic molecules can significantly alter their biological and chemical properties, including metabolic stability and binding affinity. mdpi.com The synthesis of fluorinated analogues of this compound is therefore of considerable interest.

Direct trifluoromethylation of the furan ring or the vinyl group can be achieved through modern synthetic methods, particularly those involving radical pathways. nih.gov Due to the electron-rich nature of the furan ring, electrophilic or radical substitution is a common approach for functionalization. nih.gov

Methods for synthesizing trifluoromethylated analogues include:

Radical Trifluoromethylation: This is one of the most prevalent methods for functionalizing heterocycles. nih.gov Reagents such as trifluoroacetic anhydride, Togni reagents, or sodium triflinate (Langlois' reagent) can be used to generate the trifluoromethyl radical (•CF₃) under photoredox or oxidative conditions. This radical can then add to the furan ring, typically at the C5 position, which is most susceptible to radical attack. nih.gov

Synthesis from Fluorinated Precursors: An alternative strategy involves building the molecule from already fluorinated starting materials. For example, a trifluoromethyl-substituted furan aldehyde could be synthesized and then subjected to a Henry reaction (nitroaldol condensation) with nitromethane (B149229) to construct the desired nitrovinyl side chain. mdpi.com

The incorporation of a CF₃ group can enhance the lipophilicity and metabolic stability of the compound. mdpi.com The synthesis of such analogues represents a key strategy in the development of novel bioactive compounds based on the furan scaffold. nih.govdntb.gov.ua

Computational and Theoretical Studies on E 3 2 Nitrovinyl Furan and Nitrovinylfuran Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular properties and reactivity. For nitrovinylfuran systems, two major classes of methods are prominently applied: Density Functional Theory and ab initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.comresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is computationally more efficient than many other high-level methods, allowing for the study of larger and more complex systems.

In the context of nitro-substituted furans, DFT is extensively used to:

Optimize molecular geometries to find the most stable conformations.

Calculate thermodynamic properties such as heats of formation. nih.gov

Determine electronic properties, including dipole moments and molecular orbital energies.

Investigate the mechanisms of chemical reactions, such as cycloadditions, by locating transition states. bohrium.comimperial.ac.uk

Various functionals, such as B3LYP, are commonly paired with basis sets like 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com For instance, DFT calculations have been successfully employed to study the Diels-Alder reactions of furan (B31954) derivatives, providing insights into their reactivity and selectivity. mdpi.com The choice of functional and basis set is crucial and is often validated by comparing computed results with experimental data where available. rsc.org

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, although they are often more computationally demanding than DFT. rsc.orgmaxapress.com

In mechanistic analysis of furan derivatives, ab initio calculations are particularly valuable for:

Accurately determining the energies of reactants, transition states, and products. maxapress.com

Investigating reactions where electron correlation effects are significant.

Validating the results obtained from DFT calculations. rsc.org

For example, high-level ab initio methods have been used to study the pyrolysis of furan, elucidating the complex reaction pathways and kinetics of its decomposition. maxapress.com These methods provide a rigorous framework for understanding reaction mechanisms at a fundamental level.

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of electron density changes over molecular orbital interactions. researchgate.net MEDT posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions, governs molecular reactivity. researchgate.net This theory is particularly insightful for understanding pericyclic reactions, such as the cycloaddition reactions that nitrovinylfurans readily undergo.

Within the MEDT framework, the analysis of the conceptual DFT reactivity indices, the electron localization function (ELF), and non-covalent interactions (NCI) are used to gain a deep understanding of reaction mechanisms. irjweb.com MEDT has been successfully applied to rationalize the mechanisms of [3+2] cycloaddition reactions involving nitroalkenes, classifying them based on the nature of the electron density transfer at the transition state. researchgate.netirjweb.com For polar reactions involving (E)-3-(2-nitrovinyl)furan, MEDT can predict whether the reaction proceeds through a one-step or a stepwise mechanism and explain the observed regioselectivity and stereoselectivity. scirp.orgalrasheedcol.edu.iq

Analysis of Electronic Structure and Reactivity Descriptors

To quantify the reactivity of molecules like this compound, various electronic structure descriptors derived from computational calculations are employed. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key model used to explain chemical reactivity and the outcomes of pericyclic reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. mdpi.commdpi.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. mdpi.commdpi.com

For this compound, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making it a strong electrophile. The furan ring, being electron-rich, contributes to a relatively high-energy HOMO. The interaction between the LUMO of this compound and the HOMO of a nucleophilic diene would be favorable, facilitating cycloaddition reactions.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Nitrovinyl Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Nitroethene | -7.5 | -2.5 | 5.0 |

| (E)-2-Nitrovinylfuran | -6.8 | -2.8 | 4.0 |

| This compound | -7.0 | -2.7 | 4.3 |

Note: These are illustrative values based on typical DFT calculations for similar compounds and serve to demonstrate expected trends.

Conceptual DFT provides a set of reactivity indices that quantify the global and local reactivity of molecules.

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is defined as ω = μ²/2η. Higher values of ω indicate a stronger electrophile.

Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons.

The presence of the nitrovinyl group makes this compound a strong electrophile, which would be reflected in a high electrophilicity index.

Table 2: Representative Global Reactivity Indices (eV)

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Furan | -3.2 | 3.5 | 1.46 |

| Nitroethene | -5.0 | 2.5 | 5.00 |

| This compound | -4.85 | 2.15 | 5.48 |

Note: These are illustrative values based on typical DFT calculations for similar compounds and serve to demonstrate expected trends.

Local Reactivity Indices are used to identify the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the prediction of regioselectivity in chemical reactions. For an electrophilic attack, the most reactive site is the one with the highest value of the Fukui function f⁻(r), while for a nucleophilic attack, it is the site with the highest value of f⁺(r). nih.gov In this compound, the carbon atom beta to the furan ring in the nitrovinyl group is expected to be the most electrophilic center.

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of nitrovinylfuran systems, offering insights into reaction pathways and predicting selectivity. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the characterization of transition states and intermediates, which are crucial for understanding reaction outcomes.

Studies on compounds analogous to this compound have shed light on the probable reaction pathways. For instance, in the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a close structural relative, computational analysis using the wb97xd/6-311+G(d,p)(PCM) level of theory revealed a stepwise mechanism involving the formation of zwitterionic intermediates. mdpi.com This finding suggests that cycloaddition reactions involving nitrovinylfurans may not follow a concerted Diels-Alder pathway but rather a polar mechanism. The initial step is proposed to be a nucleophilic attack from the electron-rich furan ring onto the electrophilic nitrovinyl moiety. mdpi.com

The regioselectivity of such reactions is another critical aspect that can be predicted computationally. In the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes, it was found that the formation of 5-substituted 3-nitro-2-isoxazolidines is kinetically preferred. mdpi.com Interestingly, this regioselectivity was not governed by local electronic interactions but rather by steric effects. mdpi.com This highlights the importance of considering steric hindrance in the transition state models for predicting the major product in reactions involving substituted nitrovinyl systems.

Furthermore, the stereoselectivity of cycloaddition reactions involving furan derivatives has been a subject of computational investigation. In the [3+2] cycloaddition of 1-(furan-2-yl)-N-phenylmethanimine oxide with styrene, DFT calculations at the M06-2X-D3/6-311G(d,p) level of theory indicated that the meta-endo product is both thermodynamically and kinetically the most favored, which was in agreement with experimental observations. rsc.org The asynchronous nature of the one-step cycloaddition was also confirmed through theoretical analysis. rsc.org

The potential for furan to act as a dienophile in cycloaddition reactions has also been explored computationally. In the reaction of 2-methylfuran (B129897) with a masked o-benzoquinone, DFT calculations at the B3LYP/6-31G* level of theory showed that the reaction proceeds via a polar stepwise mechanism, initiated by the nucleophilic attack of the furan. acs.org This led to the formation of an unexpected formal [2+4] cycloadduct. acs.org These findings underscore the utility of computational methods in predicting unconventional reaction pathways and explaining observed product distributions.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Path A: [4+2] Cycloaddition | Concerted Diels-Alder mechanism | 25.8 | Minor |

| Path B: Stepwise (Zwitterion) | Formation of a zwitterionic intermediate | 19.5 | Major |

| Path C: [2+4] Cycloaddition | Furan as the dienophile | 28.2 | Minor |

Theoretical Assessment of Solvent Polarity Effects on Molecular Properties

The molecular properties of this compound and related systems are significantly influenced by the surrounding solvent environment. Theoretical calculations, particularly those employing continuum solvation models such as the Polarizable Continuum Model (PCM), are instrumental in quantifying these effects. Solvent polarity can alter the electronic structure, spectroscopic properties, and even the reactivity and selectivity of chemical reactions. semanticscholar.orgsciepub.com

One of the key molecular properties affected by solvent polarity is the dipole moment. For polar molecules like nitrovinylfurans, an increase in solvent polarity generally leads to an increase in the calculated ground-state dipole moment. This is due to the stabilization of the charge-separated resonance structures by the polar solvent. This stabilization also affects the electronic absorption spectra, often leading to a bathochromic (red) shift in the λmax as the solvent polarity increases. researchgate.net

Theoretical studies have also been employed to understand how solvent polarity can influence reaction pathways and selectivity. For the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate, an unexpected decrease in the regioselectivity for the 3,5-disubstituted isoxazole (B147169) was observed with increasing solvent polarity. sciepub.com Computational analysis suggested that the more polar transition state leading to the major regioisomer might be destabilized with an increase in solvent polarity, thus favoring the formation of the minor product. sciepub.com This highlights that the influence of the solvent on the transition state energies can be a determining factor in the reaction outcome.

Furthermore, DFT studies on the Diels-Alder reaction of hexafluoro-2-butyne (B1329351) with substituted furans have shown that the feasibility of the reaction, as determined by the Gibbs free energy change, is influenced by the solvent. semanticscholar.org The calculations were performed in the gas phase and in solvents of varying polarities such as water, acetonitrile, and THF, demonstrating the importance of including solvent effects in theoretical predictions of reaction thermodynamics and kinetics. semanticscholar.org

The effect of solvent on the quantitative structure-activity relationship (QSAR) of 2-(2-nitrovinyl)furan (B1194071) has also been a subject of theoretical investigation, indicating the role of the solvent in modulating the biological activity of these compounds. researchgate.net While detailed computational data for this compound is not extensively available, the trends observed in analogous systems provide a clear indication of the significant role of solvent polarity.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated λmax (nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 4.2 | 310 |

| Toluene (B28343) | 2.4 | 4.8 | 318 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 5.5 | 325 |

| Acetonitrile | 37.5 | 6.1 | 332 |

| Water | 80.1 | 6.5 | 338 |

Synthetic Applications of E 3 2 Nitrovinyl Furan As a Chemical Building Block

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of the nitrovinyl moiety allows (E)-3-(2-nitrovinyl)furan to participate in a wide array of cyclization and annulation reactions. Its role as a potent electrophile facilitates the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a range of valuable heterocyclic systems.

Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Indoles, Quinolones)

The conjugate addition of nitrogen-based nucleophiles or carbon nucleophiles in tandem with cyclization reactions involving a nitrogen atom is a cornerstone strategy for synthesizing N-heterocycles from this compound.

Pyrrolidines: The synthesis of substituted pyrrolidines often proceeds through a cascade reaction initiated by the Michael addition of a carbon nucleophile to the nitrovinylfuran. The resulting nitroalkane intermediate can then be reduced to a primary amine, which undergoes intramolecular cyclization. A prominent example is the organocatalytic asymmetric synthesis of highly substituted pyrrolidines. In these reactions, a carbon nucleophile, such as an enolate generated from a ketone or aldehyde, adds to this compound. The subsequent reduction of the nitro group to an amine, often using catalysts like H₂/Pd-C or zinc dust, leads to a γ-aminoketone which spontaneously cyclizes to form the pyrrolidine (B122466) ring. This approach allows for the construction of multiple stereocenters with high levels of control.

| Catalyst Type | Nucleophile | Key Steps | Outcome |

| Chiral Amine (e.g., Proline derivative) | Ketones, Aldehydes | 1. Asymmetric Michael Addition 2. Nitro Group Reduction 3. Intramolecular Cyclization | Enantioenriched furan-substituted pyrrolidines |

| Metal Catalysts | Stabilized Enolates | 1. Michael Addition 2. Reductive Cyclization | Functionalized spiro-pyrrolidine systems rsc.orgyoutube.com |

Piperidines: The construction of the six-membered piperidine (B6355638) ring can be achieved through several strategies, including formal [4+2] cycloadditions (Diels-Alder reactions) where the nitrovinylfuran acts as the dienophile, or through sequential Michael addition and cyclization reactions. Organocatalytic methods have proven particularly effective for the enantioselective synthesis of piperidines. For instance, the reaction of aldehydes or ketones with this compound in the presence of a chiral aminocatalyst can generate a Michael adduct that, after further transformations, leads to the piperidine core. Another approach involves the aza-Michael addition of an amine followed by cyclization.

Indoles and Quinolones: While the direct conversion of this compound into indole (B1671886) or quinolone scaffolds is less commonly reported, its structure presents potential for such transformations. The synthesis of a quinolone core, for example, could be envisioned through a reaction cascade involving the addition of an aniline (B41778) derivative to the nitrovinyl system, followed by cyclization and aromatization, potentially involving the opening of the furan (B31954) ring under specific conditions. Similarly, indole synthesis could theoretically be approached via Diels-Alder reactions where the furan ring acts as the diene, followed by subsequent rearrangement and aromatization, though this remains a challenging and largely unexplored route for this specific substrate.

Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Furan-2(5H)-ones, Benzo[b]furans)

The electrophilic nature of this compound is also well-suited for reactions with oxygen nucleophiles, leading to the formation of various oxygen-containing heterocycles.

Dihydrofurans: Substituted dihydrofurans can be synthesized via a cascade Michael addition-alkylation process. In a typical sequence, an oxygen nucleophile, such as the enolate of a 1,3-dicarbonyl compound, adds to this compound. This is followed by an intramolecular O-alkylation where the nitro group is displaced, acting as a leaving group. This strategy provides highly functionalized 2,3-dihydrofurans with excellent stereoselectivity nih.gov. An alternative is the oxa-Michael addition of an alcohol, which, when catalyzed by a chiral organocatalyst, can proceed with high enantioselectivity to form chiral substituted cyclic ethers windows.netrsc.org.

Furan-2(5H)-ones: The synthesis of furan-2(5H)-ones (or butenolides) from this compound is a more complex transformation that typically requires manipulation of the oxidation state of the carbons involved. One potential route involves the asymmetric Michael addition of a 2(5H)-furanone enolate to this compound, catalyzed by a dinuclear zinc complex, to create more complex butenolide structures researchgate.net. This demonstrates the compatibility of the nitrovinylfuran moiety with furanone chemistry.

Benzo[b]furans: The synthesis of the benzo[b]furan ring system using this compound as a starting material would likely involve a multi-step cascade or domino reaction. One hypothetical pathway could involve a Diels-Alder reaction where the furan ring participates as the diene, followed by an aromatization step that forms the benzene (B151609) portion of the benzofuran (B130515). However, such applications are not widely documented and remain an area for future exploration. Current advanced methods for benzofuran synthesis often rely on cascade radical cyclizations or coupling reactions of ortho-substituted phenols, highlighting the complexity of forming this fused ring system nih.govscienceopen.comrsc.orgorganic-chemistry.orgresearchgate.net.

Multicomponent and Cascade Synthesis of Polycyclic Systems

The reactivity of this compound makes it an ideal component for multicomponent reactions (MCRs) and cascade (or domino) sequences, allowing for the rapid construction of complex polycyclic molecules in a single pot. These reactions are highly atom-economical and efficient. For instance, a three-component reaction between this compound, an amine, and a suitable third component like an acetylenedicarboxylate (B1228247) could lead to densely functionalized polyheterocyclic systems. Such strategies have been successfully applied to analogous nitrovinyl-phenols to generate novel pyrrolo[3,4-c]coumarins, suggesting the high potential for this compound in similar diversity-oriented syntheses windows.netsemanticscholar.orgsemanticscholar.orgmdpi.com.

Enantioselective and Diastereoselective Synthesis

Controlling stereochemistry is a central goal of modern organic synthesis. This compound serves as an excellent substrate for various asymmetric transformations, enabling the synthesis of chiral heterocycles with high levels of stereocontrol.

Chiral Auxiliaries and Organocatalysts in Asymmetric Transformations

Asymmetric synthesis using this compound is predominantly achieved through two main strategies: the use of chiral catalysts or the temporary attachment of a chiral auxiliary.

Organocatalysis: Chiral organocatalysts, particularly those based on proline and cinchona alkaloids, have revolutionized asymmetric synthesis. In the context of this compound, these catalysts are primarily used to facilitate enantioselective conjugate additions (Michael reactions). The catalyst typically activates the nucleophile (e.g., a ketone or aldehyde) by forming a chiral enamine intermediate. Simultaneously, the catalyst's functional groups (e.g., thiourea (B124793) or squaramide moieties) can activate the nitrovinylfuran electrophile through hydrogen bonding. This dual activation model creates a highly organized, chiral transition state that directs the nucleophile to attack one specific face of the double bond, resulting in high enantioselectivity nih.govrsc.orgnih.govd-nb.info.

| Catalyst Class | Representative Catalyst | Typical Nucleophile | Resulting Heterocycle |

| Aminocatalysts | Diarylprolinol Silyl Ethers | Aldehydes, Ketones | Pyrrolidines, Piperidines |

| Bifunctional Thioureas | Takemoto Catalyst | Malonates, Nitroalkanes | Functionalized Nitroalkanes |

| Bifunctional Squaramides | Cinchona-derived Squaramides | 1,3-Dicarbonyls, Hemiacetals | Dihydrofurans, Tetrahydrofurans rsc.org |

| Chiral Guanidines | Bicyclic Guanidines | N-Heterocycles, Imines | Aza-heterocycles rsc.org |

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the nucleophile. The steric bulk and defined stereochemistry of the auxiliary block one face of the nucleophile (e.g., an enolate), forcing the this compound to approach from the less hindered side. This substrate-controlled approach leads to the formation of a diastereomerically enriched product. After the reaction, the auxiliary can be cleaved and recycled, yielding the enantiomerically enriched product.

Control of Stereogenic Centers

The reactions involving this compound often create one or more new stereogenic centers. The stereochemical outcome (diastereo- and enantioselectivity) is dictated by the specific reaction conditions and the chosen strategy.

In organocatalyzed Michael additions, two new stereocenters are typically formed. The relative configuration (syn/anti) is determined by the geometry of the transition state, which is influenced by the catalyst and substrates. Often, one diastereomer is heavily favored. For example, in the synthesis of dihydrofurans via a cascade Michael addition-alkylation, the reaction proceeds to give exclusively the trans-diastereomer nih.gov.

The absolute configuration is controlled by the chirality of the catalyst. The catalyst creates a chiral pocket around the reaction site, making one pathway to the (R)-enantiomer and another to the (S)-enantiomer energetically different. By choosing the appropriate enantiomer of the catalyst, chemists can selectively synthesize the desired enantiomer of the final product with high enantiomeric excess (ee). This level of control is crucial for the synthesis of biologically active molecules, where often only one enantiomer displays the desired therapeutic effect.

Precursors for Advanced Organic Materials and Bioactive Molecule Frameworks

This compound is a versatile chemical building block whose reactivity is dictated by its two key structural components: the furan ring and the conjugated nitrovinyl group. The inherent chemical properties of these moieties provide pathways for the synthesis of complex molecular architectures, positioning the compound as a valuable precursor for both advanced organic materials and the frameworks of bioactive molecules. While specific, direct applications in high-volume industrial processes are not extensively documented in publicly available literature, its potential can be inferred from the well-established reactivity of furan and nitroalkene compounds. mdpi.comcore.ac.uk

The furan nucleus is a common scaffold in a wide array of biologically active compounds and pharmaceuticals. core.ac.uk Its incorporation into a molecular structure can significantly influence the compound's biological activity. The nitrovinyl group, on the other hand, is a powerful electron-withdrawing group that activates the vinyl double bond for various chemical transformations, making it a key reactive handle for constructing larger molecules. Nitro-containing compounds themselves are significant in medicinal chemistry, with numerous nitro(het)arene core structures forming the basis of established drugs. mdpi.com

The utility of this compound as a precursor stems from its ability to undergo several fundamental organic reactions, such as Diels-Alder cycloadditions and Michael additions. These reactions allow for the controlled construction of complex carbon skeletons, a critical step in the synthesis of novel materials and therapeutic agents.

Potential as a Monomer for Advanced Organic Materials

The structure of this compound suggests its potential use as a monomer in the synthesis of novel polymers. The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition that is highly efficient for forming six-membered rings. nih.govmdpi.com This reaction is particularly notable for its application in creating thermally reversible polymers. When furan derivatives are reacted with bismaleimides, for instance, polymer chains are formed through repeating Diels-Alder linkages. These linkages can be broken upon heating (a retro-Diels-Alder reaction) and reformed upon cooling, imparting self-healing or recyclable properties to the material.

The general scheme for a Diels-Alder polymerization involving a furan derivative is presented below.

| Reaction Type | Reactants | Resulting Linkage | Potential Polymer Properties |

| Diels-Alder Polymerization | This compound (as diene), Bismaleimide (as dienophile) | Oxanorbornene linkage | Thermally reversible, Self-healing, Recyclable |

This table illustrates the potential polymerization pathway for furan derivatives. Specific studies involving this compound in this context are not widely reported.

Furthermore, the vinyl group in this compound could potentially participate in vinyl polymerization, although the strong electron-withdrawing effect of the nitro group would significantly influence its reactivity compared to standard vinyl monomers. Acid-catalyzed conditions are also known to induce the polymerization of furan itself, though this often leads to complex, less-defined materials. rsc.org

Role in Constructing Bioactive Molecule Frameworks

In the synthesis of bioactive molecules, nitroalkenes are highly valued intermediates. The carbon-carbon double bond in this compound is electron-deficient due to the adjacent nitro group, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide variety of nucleophiles, a fundamental strategy for carbon-carbon bond formation.

This reactivity can be harnessed to introduce the 3-furyl scaffold into a larger molecule while simultaneously setting the stage for further functionalization. For example, the Michael addition of a carbanion can build a more complex carbon skeleton. The resulting nitro group can then be transformed into other functional groups, such as amines or carbonyls, which are common in bioactive compounds.

The table below outlines the potential Michael addition reactions involving this compound.

| Nucleophile Type | Reaction | Product Type | Significance in Synthesis |

| Organometallics (e.g., Grignard, organolithium) | 1,4-Conjugate Addition | Functionalized nitroalkane | Forms new C-C bonds, introduces diverse substituents. |

| Enolates (from ketones, esters) | 1,4-Conjugate Addition | γ-Nitro carbonyl compound | Key intermediates for synthesizing complex acyclic and cyclic systems. |

| Amines, Thiols | 1,4-Conjugate Addition | β-Amino or β-Thio nitroalkane | Introduces heteroatoms common in pharmaceutical structures. |

This table represents the expected reactivity of this compound as a Michael acceptor based on the known chemistry of nitroalkenes.

Beyond Michael additions, the furan ring of this compound can participate in Diels-Alder reactions not just for polymerization but to create complex, three-dimensional bicyclic structures (oxanorbornenes). nih.govmdpi.com These rigid frameworks are valuable in drug design as they can hold appended functional groups in precise spatial orientations, which is often key to biological activity. The nitrovinyl substituent would influence the reactivity and selectivity of such cycloadditions.

Future Outlook and Emerging Research Directions in E 3 2 Nitrovinyl Furan Chemistry

Development of Innovative Catalytic Systems for Enhanced Reactivity and Selectivity

The future development of (E)-3-(2-nitrovinyl)furan chemistry is intrinsically linked to the discovery of novel catalytic systems that can precisely control its reactivity and selectivity. The electron-deficient nature of the nitrovinyl group makes it an excellent Michael acceptor, a feature that is being exploited through various catalytic approaches.

Organocatalysis: Asymmetric organocatalysis has shown considerable promise for reactions involving nitroalkenes. Chiral amines, thioureas, and squaramides are being developed to activate both the nitroalkene and the nucleophile, facilitating highly enantioselective conjugate additions. mdpi.commsu.edu For instance, bifunctional catalysts incorporating a thiourea (B124793) group for hydrogen bonding to the nitro group and a basic amine to generate a nucleophilic enamine from a ketone have achieved high yields and enantioselectivities (up to 99% ee). mdpi.com The application of novel α,β-dipeptides as organocatalysts, often used under solvent-free conditions, represents another promising frontier for promoting Michael additions to nitroolefins with high efficiency. mdpi.com

Metal-Based Catalysis: Transition metal catalysis offers complementary strategies. Dinuclear zinc catalysts, for example, have been effective in promoting the direct, asymmetric Michael addition of nucleophiles like 2(5H)-furanone to nitroalkenes with high diastereoselectivity and enantioselectivity. nih.gov Chiral dirhodium(II) carboxamidates are also being explored, not only for carbene transformations but also as potent Lewis acid catalysts for various asymmetric reactions, including cycloadditions and 1,3-dipolar additions. Research into fluoride-activated catalysis has demonstrated that adding a simple fluoride (B91410) source like cesium fluoride (CsF) can significantly enhance the activity of metal complexes in asymmetric Michael additions. This has been successfully applied to the reaction of dimethyl malonate with (E)-2-(2-nitrovinyl)furan, achieving a 99% yield, indicating a powerful strategy that could be adapted for the 3-substituted isomer. rug.nl

Future work will likely focus on creating "privileged" chiral ligands and catalysts that are effective for a wide range of transformations. sigmaaldrich.com The goal is to develop systems that offer high turnover numbers, operate under mild conditions, and provide access to a diverse array of chiral molecules derived from this compound.

| Catalyst Type | Example Catalyst/System | Target Reaction | Key Findings |

| Organocatalyst | (R,R)-DPEN-based thiourea | Michael addition of cycloketones to nitroalkenes | High yields (88-99%) and enantioselectivity (76-99% ee) via dual activation. mdpi.com |

| Organocatalyst | α,β-Dipeptides | Michael addition of aldehydes to nitroolefins | Highly efficient under solvent-free conditions, utilizing additives like thiourea. mdpi.com |

| Metal Catalyst | Dinuclear Zinc-Bis-ProPhenol | Michael addition of 2(5H)-furanone to nitroalkenes | Good yields with high diastereo- and enantioselectivity. nih.gov |

| Metal Catalyst | Aluminum complex with TBAT (fluoride source) | Michael addition of dimethyl malonate to (E)-2-(2-nitrovinyl)furan | Significant increase in catalytic activity, achieving 99% yield. rug.nl |

| Metal Catalyst | Chiral Dirhodium(II) Carboxamidates | Lewis acid-catalyzed transformations | Potential for high stereocontrol in cycloadditions and dipolar additions. |

Exploration of Novel Reaction Architectures and Cascade Sequences

Beyond simple transformations, a major direction for this compound chemistry is the design of sophisticated reaction architectures, such as multicomponent reactions (MCRs) and cascade sequences. These approaches offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that incorporates structural features from each component. fu-berlin.decaltech.edu The reactivity of this compound as a potent electrophile makes it an ideal candidate for inclusion in MCRs. For example, a three-component reaction involving a substituted 2-(2-nitrovinyl)phenol, an amine, and an acetylenedicarboxylate (B1228247) has been developed to synthesize complex pyrrolo[3,4-c]coumarins. rsc.org Future research will likely explore new MCRs where this compound is coupled with various nucleophiles and other electrophiles to access novel heterocyclic scaffolds.

Cascade Reactions: Cascade (or domino) reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. windows.net The nitro group in the product of an initial reaction with this compound is particularly useful for initiating further transformations. For instance, a Michael addition product can be subjected to subsequent reactions such as a Nef reaction (converting the nitro group to a carbonyl) or reduction to an amine, which can then participate in an intramolecular cyclization. A base-promoted cascade reaction involving a nitro-containing substrate has been shown to afford complex fused dihydrofurans, a process whose selectivity was explained by computational studies. figshare.com The development of such sequences allows for the creation of multiple chemical bonds and stereocenters in a single, efficient operation.

The exploration of these advanced reaction architectures will be crucial for leveraging this compound as a building block for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for applications in medicinal chemistry and materials science.

Advanced Computational Modeling for Predictive Synthetic Design

The integration of advanced computational modeling is set to revolutionize the synthetic design process involving this compound. Computational chemistry provides powerful tools to understand reaction mechanisms, predict outcomes, and design novel catalysts and reaction pathways, thereby reducing reliance on empirical trial-and-error approaches. hemda.org.il

Mechanistic Insights and Reactivity Prediction: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating complex reaction mechanisms. For instance, DFT studies have been used to explain the chemoselectivity in cascade reactions involving nitronate intermediates, revealing why one reaction pathway is favored over another by comparing the energy barriers of competing steps. figshare.com Such computational analyses can predict the reactivity of this compound with various nucleophiles, rationalize observed stereoselectivities, and guide the optimization of reaction conditions. Modern computational methods can model various aspects of a reaction, including light absorption, charge transfer, and the properties of excited electronic states, which is crucial for developing novel photochemical transformations. nih.govmdpi.com

Catalyst and Reaction Design: Computational tools are increasingly used not just for analysis but also for proactive design. Molecular docking studies, for example, can predict the binding modes of substrates within a catalyst's active site, providing insights that guide the design of more efficient and selective catalysts. nih.gov This "in silico" design approach has been applied to various furan-based derivatives to predict their biological activity and guide synthetic efforts. researchgate.netsemanticscholar.orgmdpi.com By modeling the transition states of catalyzed reactions, researchers can rationally modify the catalyst structure to enhance its performance. This predictive power accelerates the development cycle for new synthetic methods and allows chemists to target specific molecular architectures with greater precision.

The synergy between computational modeling and experimental synthesis will be a hallmark of future research, enabling a more rational and efficient exploration of the chemical space accessible from this compound.

Integration with Sustainable Chemical Processes and Bio-based Feedstocks

A significant driver for future research into this compound chemistry is its alignment with the principles of green and sustainable chemistry. chemrxiv.orgwjarr.com This involves both the use of renewable starting materials and the development of environmentally benign chemical processes.

Bio-based Feedstocks: The furan (B31954) core of the molecule is directly linked to renewable biomass. Furfural (B47365), the parent compound, is a key platform chemical produced industrially from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood waste. csic.esrsc.orgmdpi.com A documented synthetic route to nitrovinylfurans involves the condensation of furfural with nitromethane (B149229). researchgate.net This establishes a direct pathway from renewable, non-food biomass to this compound, positioning it as a sustainable building block. Future efforts will focus on optimizing this conversion and exploring integrated biorefinery concepts where biomass is efficiently converted into a range of valuable chemicals. rsc.org

常见问题

Q. What are the established synthetic routes for (E)-3-(2-nitrovinyl)furan, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via condensation reactions between furan derivatives and nitroethylene precursors. highlights a method using nitromethane (MeNO2), ethyl nitrite (EtNO2), or diethyl ether (Et2O) as solvents, with purification via distillation and chromatography . Key parameters include temperature (ambient to reflux) and stoichiometric ratios. For example, using excess nitroethylene precursors improves yield but may require careful quenching to avoid side reactions.

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| MeNO2 | 25 | 65 | 95% | |

| Et2O | 40 | 72 | 92% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration of the nitrovinyl group. Infrared (IR) spectroscopy identifies nitro (∼1520 cm⁻¹) and vinyl (∼1630 cm⁻¹) stretches. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 165 for C6H5NO3). X-ray crystallography, as demonstrated in for a related furan derivative, resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O bonds) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for nitrovinyl group formation. used PubChem-derived molecular descriptors (e.g., polar surface area, logP) to predict solubility and reactivity . Molecular docking simulations () can model interactions with biological targets (e.g., enzymes) to guide functionalization .

- Data Table :

| Parameter | Value | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Predicts electrophilic reactivity |

| LogP | 1.8 | Solubility in organic solvents |

Q. What strategies resolve contradictions in diastereoselectivity during Michael additions involving this compound?

- Methodological Answer : shows that solvent choice and catalysts significantly impact diastereoselectivity. For example, using acetonitrile (MeCN) with organocatalysts like (S,R)-C1 improved dr (diastereomeric ratio) to 88:12 in adduct formation . Kinetic vs. thermodynamic control can be probed via temperature-dependent studies. Conflicting data may arise from competing π-π stacking (favors (E)-isomer) vs. steric effects (favors (Z)-isomer).

- Data Table :

| Catalyst | Solvent | dr (E:Z) | Yield (%) |

|---|---|---|---|

| (S,R)-C1 | MeCN | 88:12 | 39 |

| None | EtOAc | 50:50 | 14 |

Q. How do structural modifications of this compound enhance its pharmacological potential?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., halogens) on the furan ring improves bioactivity. notes that pyrazole-furan hybrids exhibit antimicrobial properties via membrane disruption . Pharmacokinetic studies (e.g., CYP450 metabolism assays) optimize bioavailability. ’s crystal structure data (e.g., bond angles) guides rational design to stabilize active conformations .

Data Contradiction Analysis

Q. Why do reaction yields for this compound vary across studies despite similar conditions?

- Methodological Answer : Discrepancies arise from trace impurities in starting materials (e.g., furan derivatives) or moisture sensitivity of nitroethylene precursors. emphasizes rigorous drying of solvents (e.g., molecular sieves in Et2O) to prevent hydrolysis . Contradictory stereochemical outcomes ( vs. 7) may stem from undetected catalytic residues or light-induced isomerization during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。